Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0)
Overview
Description
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is a non-phosphine based palladium(0) catalyst. It is known for its ability to catalyze various cross-coupling reactions, including the Suzuki–Miyaura reaction of aryl chlorides with arylboronic acids, achieving higher conversion rates compared to other palladium catalysts .
Mechanism of Action
Target of Action
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is a non-phosphine based Pd(0) catalyst . Its primary targets are aryl chlorides and arylboronic acids .
Mode of Action
This compound interacts with its targets by catalyzing the Suzuki–Miyaura reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key biochemical pathway affected by this compound . The downstream effects include the formation of biaryl compounds, which have various applications in pharmaceuticals and materials science .
Result of Action
The result of the compound’s action is the successful catalysis of the Suzuki–Miyaura reaction, leading to the formation of biaryl compounds . These compounds have various applications in pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) typically involves the reaction of palladium(II) acetate with 3,5-dimethoxybenzylideneacetone under inert atmosphere conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) undergoes various types of reactions, primarily focusing on cross-coupling reactions. These include:
Suzuki–Miyaura Coupling: Reaction with arylboronic acids.
Heck Reaction: Reaction with alkenes.
Sonogashira Coupling: Reaction with alkynes.
Stille Coupling: Reaction with organostannanes.
Negishi Coupling: Reaction with organozinc compounds.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, arylboronic acids, alkenes, alkynes, organostannanes, and organozinc compounds. Typical conditions involve the use of organic solvents such as toluene, dichloromethane, or tetrahydrofuran, and reactions are often carried out under inert atmosphere to prevent oxidation .
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, alkenes, and alkynes, depending on the specific cross-coupling reaction being performed .
Scientific Research Applications
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is widely used in scientific research due to its catalytic properties. Applications include:
Chemistry: Catalysis in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Research into drug development and synthesis of pharmaceutical intermediates.
Industry: Production of fine chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tris(dibenzylideneacetone)dipalladium(0): Another palladium(0) catalyst used in similar cross-coupling reactions.
Palladium(II) acetate: A common palladium precursor used in various catalytic processes.
Palladium(II) chloride: Another palladium source used in catalysis.
Uniqueness
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is unique due to its higher conversion rates in Suzuki–Miyaura reactions compared to tris(dibenzylideneacetone)dipalladium(0). Its non-phosphine based nature also makes it a valuable alternative in reactions where phosphine ligands are undesirable .
Properties
IUPAC Name |
(1E,4E)-1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one;palladium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H22O5.Pd/c2*1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4;/h2*5-14H,1-4H3;/b2*7-5+,8-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGAJOPJZJDWAX-XVGSOSPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.[Pd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC.COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC.[Pd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44O10Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584705 | |
Record name | (1E,4E)-1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one--palladium (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811862-77-8 | |
Record name | (1E,4E)-1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one--palladium (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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